(E)-5-((1,2-Dichlorovinyl)oxy)benzo[D][1,3]dioxole
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Overview
Description
(E)-5-((1,2-Dichlorovinyl)oxy)benzo[D][1,3]dioxole is an organic compound characterized by its unique structure, which includes a dichlorovinyl group attached to a benzo[d][1,3]dioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-((1,2-Dichlorovinyl)oxy)benzo[D][1,3]dioxole typically involves the reaction of 1,2-dichlorovinyl ether with benzo[d][1,3]dioxole under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-5-((1,2-Dichlorovinyl)oxy)benzo[D][1,3]dioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorovinyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzo[d][1,3]dioxole derivatives.
Scientific Research Applications
(E)-5-((1,2-Dichlorovinyl)oxy)benzo[D][1,3]dioxole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-5-((1,2-Dichlorovinyl)oxy)benzo[D][1,3]dioxole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar applications in organic synthesis and industry.
Dichloromethane: A solvent with comparable solvating properties.
Uniqueness
(E)-5-((1,2-Dichlorovinyl)oxy)benzo[D][1,3]dioxole is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its dichlorovinyl group and benzo[d][1,3]dioxole moiety make it a versatile compound for various chemical transformations and research applications.
Properties
Molecular Formula |
C9H6Cl2O3 |
---|---|
Molecular Weight |
233.04 g/mol |
IUPAC Name |
5-[(E)-1,2-dichloroethenoxy]-1,3-benzodioxole |
InChI |
InChI=1S/C9H6Cl2O3/c10-4-9(11)14-6-1-2-7-8(3-6)13-5-12-7/h1-4H,5H2/b9-4- |
InChI Key |
YNZOKRRMHKXNTK-WTKPLQERSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)O/C(=C\Cl)/Cl |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OC(=CCl)Cl |
Origin of Product |
United States |
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